1-(2,2,5,5-tetramethyloxolan-3-yl)-1H-pyrazole

Physicochemical profiling Lipophilicity Drug design

1-(2,2,5,5-Tetramethyloxolan-3-yl)-1H-pyrazole is a heterocyclic building block consisting of a pyrazole ring N-substituted with a sterically demanding 2,2,5,5-tetramethyloxolan-3-yl group. Belonging to the broader class of N-substituted pyrazoles frequently utilized in medicinal chemistry and materials science as rigid, hydrogen-bond-accepting scaffolds, this compound carries four methyl substituents on the oxolane ring, a feature which markedly distinguishes it from simpler tetrahydrofuran or tetrahydropyran analogs.

Molecular Formula C11H18N2O
Molecular Weight 194.27 g/mol
CAS No. 1601130-62-4
Cat. No. B1433963
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,2,5,5-tetramethyloxolan-3-yl)-1H-pyrazole
CAS1601130-62-4
Molecular FormulaC11H18N2O
Molecular Weight194.27 g/mol
Structural Identifiers
SMILESCC1(CC(C(O1)(C)C)N2C=CC=N2)C
InChIInChI=1S/C11H18N2O/c1-10(2)8-9(11(3,4)14-10)13-7-5-6-12-13/h5-7,9H,8H2,1-4H3
InChIKeyOJOYIFJAHKTWEL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2,2,5,5-Tetramethyloxolan-3-yl)-1H-pyrazole (CAS 1601130-62-4): Procurement-Relevant Structural and Physicochemical Profile


1-(2,2,5,5-Tetramethyloxolan-3-yl)-1H-pyrazole is a heterocyclic building block consisting of a pyrazole ring N-substituted with a sterically demanding 2,2,5,5-tetramethyloxolan-3-yl group [1]. Belonging to the broader class of N-substituted pyrazoles frequently utilized in medicinal chemistry and materials science as rigid, hydrogen-bond-accepting scaffolds, this compound carries four methyl substituents on the oxolane ring, a feature which markedly distinguishes it from simpler tetrahydrofuran or tetrahydropyran analogs [1]. Its computed logP (XLogP3-AA = 1.4) and topological polar surface area (TPSA = 27.1 Ų) position it in a property space of moderate lipophilicity and low polarity, indicative of good membrane permeability potential, while its molecular weight (194.27 g/mol) and single rotatable bond (N–C between pyrazole and oxolane) confer a conformational constraint uncommon among building blocks of similar molecular weight [1].

Why 1-(2,2,5,5-Tetramethyloxolan-3-yl)-1H-pyrazole Cannot Be Replaced by Generic Tetrahydrofuran or Unsubstituted Oxolane Analogs


In scientific procurement, N-(tetrahydrofuran-3-yl)-1H-pyrazoles exist as a family of structurally related building blocks, yet generic substitution is fundamentally flawed due to the profound impact of methyl substitution on the oxolane ring on physicochemical properties, metabolic stability, and molecular recognition [1]. The target compound (CAS 1601130-62-4) features four methyl groups at the 2- and 5-positions of the oxolane, which increase steric bulk, raise lipophilicity (logP ≈ 1.4 versus ~0.2–0.5 for unsubstituted analogs), and eliminate hydrogen-bond-donor capacity at positions that could otherwise form undesired interactions [1]. These alterations critically affect strategies in structure-activity relationship (SAR) optimization, fragment-based drug design, and chemical probe development where subtle variations in ring substitution lead to divergent biological or catalytic outcomes [1]. The quantitative evidence below demonstrates exactly where and by what margin this compound departs from its closest analogs.

Differential Evidence Guide for 1-(2,2,5,5-Tetramethyloxolan-3-yl)-1H-pyrazole: Quantitative Comparison Against Closest Analogs


Lipophilicity (LogP) Comparison: 1-(2,2,5,5-Tetramethyloxolan-3-yl)-1H-pyrazole vs. 1-(Tetrahydrofuran-3-yl)-1H-pyrazole

The 2,2,5,5-tetramethyl substitution on the oxolane ring substantially increases lipophilicity relative to the unsubstituted tetrahydrofuran analog. The target compound has a computed XLogP3-AA of 1.4 [1], while the structurally closest analog, 1-(tetrahydrofuran-3-yl)-1H-pyrazole, has a predicted logP of approximately 0.3–0.5 (estimated via fragment-based computation, CLOGP). This difference exceeds one log unit, translating to roughly a 10-fold increase in octanol-water partition coefficient, a magnitude sufficient to alter membrane permeability, protein binding, and in vivo distribution in biological systems.

Physicochemical profiling Lipophilicity Drug design

Topological Polar Surface Area (TPSA) and Hydrogen Bond Acceptor/Donor Profile vs. 4-(Oxolan-3-yl)-1H-pyrazole

The target compound has a computed TPSA of 27.1 Ų and zero hydrogen bond donors, with two hydrogen bond acceptors located on the pyrazole ring [1]. In contrast, its positional isomer 4-(oxolan-3-yl)-1H-pyrazole (CAS 2097937-75-0) has an identical molecular formula (C7H10N2O) and similar TPSA (estimated 25–28 Ų) but differs critically in the site of attachment: the pyrazole connects at the 4-position rather than the 1-position, which alters the nitrogen atom's hydrogen-bond-donor capacity and can drastically change binding modes to biological targets. The 2,2,5,5-tetramethyl groups on the target compound eliminate any hydrogen-bond-donor potential on the oxolane oxygen by steric shielding, a feature not present in the unsubstituted analog.

TPSA Hydrogen bonding Permeability

Rotatable Bond Count and Conformational Rigidity vs. 1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazole and Other Six-Membered Ring Analogs

The target compound exhibits a single rotatable bond: the N–C bond connecting the pyrazole to the oxolane ring [1]. This is a direct consequence of the quaternary carbon centers at the 2- and 5-positions of the oxolane, which preclude rotation about the ring–substituent bonds. In comparison, N-substituted tetrahydropyran analogs (e.g., 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole) possess at least two rotatable bonds due to the absence of gem-dimethyl substitution on the heterocycle, leading to greater conformational flexibility and larger entropy penalties upon binding. The reduced rotatable bond count of the target compound is a quantifiable metric often correlated with improved binding affinity and selectivity in rigid drug scaffolds.

Conformational restriction Rotatable bonds Scaffold rigidity

Steric Bulk (Molecular Weight and Heavy Atom Count) vs. 1-(Oxolan-3-yl)-1H-pyrazole and 4-(Oxolan-3-yl)-1H-pyrazole

The target compound has a molecular weight of 194.27 g/mol and 14 heavy atoms [1]. The unsubstituted analog 1-(oxolan-3-yl)-1H-pyrazole (estimated MW ~138 g/mol, 10 heavy atoms) is smaller by 56 Da, corresponding to the four methyl groups. Positional isomer 4-(oxolan-3-yl)-1H-pyrazole (MW 138.17, 10 heavy atoms) shows an identical deficit. The larger size of the target compound contributes to increased van der Waals surface area, which can enhance non-polar interactions in hydrophobic binding pockets but reduces ligand efficiency (LE) metrics. This trade-off must be quantitatively weighed in fragment-based drug design: the target offers greater steric occupancy per atom added compared to flexible aliphatic chain extensions.

Steric parameters Molecular weight Ligand efficiency

Computational Property Space Differentiation: 2,2,5,5-Tetramethyl Substitution Enforces Distinctive ADME Predictors vs. General N-Substituted Pyrazole Building Blocks

When mapped against the broader class of N-substituted pyrazole building blocks (MW 120–250 Da, logP -1 to 3, TPSA 17–55 Ų), the target compound resides in a distinct property region characterized by moderate lipophilicity (logP 1.4), low TPSA (27.1 Ų), and very low flexibility (1 rotatable bond). This combination is relatively rare among commercially available pyrazole building blocks. For context, a typical N-alkylpyrazole (e.g., 1-propyl-1H-pyrazole) has logP ~1.0–1.2 and 2–3 rotatable bonds, while N-arylpyrazoles have higher TPSA. The target compound's profile is closer to that of certain privileged fragments used in kinase inhibitor design, where rigid, moderately lipophilic heterocycles are favored for hinge-binding motifs.

ADME prediction Physicochemical descriptors Chemical space analysis

ChEMBL Annotations and Biological Reference Data: Limited Direct Activity Data Indicates a Predominantly Scaffold-Role Context

The compound is registered in ChEMBL (ID: CHEMBL4554831) but currently lacks published bioactivity data (Ki, IC50, or EC50) in curated assays [1]. This absence of direct activity profiling contrasts with structurally related pyrazoles such as 3,4,4,5-tetramethylpyrazole or certain N-arylpyrazoles that have extensive kinase and GPCR activity annotations. The data gap suggests the compound has been primarily employed as a synthetic intermediate or as a scaffold component within larger patent-defined series, rather than as a standalone bioactive agent. This information is critical for procurement: researchers seeking validated biological starting points may need to look elsewhere, while those building proprietary libraries may find the compound's unexplored profile advantageous.

ChEMBL activity Bioassay data Scaffold exploration

Optimal Research and Industrial Application Scenarios for 1-(2,2,5,5-Tetramethyloxolan-3-yl)-1H-pyrazole Based on its Quantified Differentiation


Fragment-Based Drug Design Libraries Requiring Rigid, Moderately Lipophilic Scaffolds

The combination of low TPSA (27.1 Ų), moderate logP (1.4), and only 1 rotatable bond makes this compound a suitable candidate for fragment libraries targeting hydrophobic enzyme pockets, such as kinase hinge regions or protease S1 subsites [1]. The conformational restriction enforced by the 2,2,5,5-tetramethyloxolane group reduces the entropic penalty upon binding, which can improve hit rates in fragment screening campaigns relative to more flexible N-alkylpyrazole fragments [1]. Researchers procuring this compound for fragment-based screening should prioritize it over unsubstituted oxolane analogs when the target binding site is hydrophobic and intolerant of hydrogen-bond donors.

Synthetic Intermediate in Medicinal Chemistry Programs Targeting ADME Property Optimization

The compound's profile (no hydrogen bond donors, 2 acceptors, moderate logP) aligns with design principles for central nervous system (CNS) drugs, where hydrogen bond donor count is a key differentiator for blood-brain barrier penetration [1]. As a synthetic intermediate or building block, it offers a distinct advantage over N-(tetrahydrofuran-3-yl) analogs (which may present additional donor capacity) or tetrahydropyran-substituted pyrazoles (more rotatable bonds). Procurement of this specific scaffold enables medicinal chemists to install the 2,2,5,5-tetramethyloxolane motif in lead compounds via late-stage functionalization or amide coupling strategies.

Chemical Probe Development Where Scaffold Novelty and IP Freedom Are Paramount

The ChEMBL annotation data indicates that 1-(2,2,5,5-tetramethyloxolan-3-yl)-1H-pyrazole has not been extensively profiled in public bioactivity databases, presenting an opportunity for researchers to pioneer its application in novel target classes [1]. In industrial settings where intellectual property considerations are critical, compounds lacking prior biological annotation can serve as the foundation for proprietary chemical series. The scaffold's structural novelty—the specific combination of a pyrazole with a fully substituted oxolane—is captured in patent databases (e.g., US 8853207), which mention related heterocyclic pyrazoles as RTK inhibitors, providing a defensible starting point for further development.

Comparative Property Studies and Chemoinformatics Model Training

Due to its clearly defined physical properties (MW 194.27, logP 1.4, TPSA 27.1 Ų, RotB 1), this compound can serve as a calibration standard or reference point in computational chemistry workflows that require building blocks with predictable, well-characterized behavior [1]. When compared against its class, the compound occupies a specific niche in chemical space that can be used to test or validate predictive models for ADME, solubility, or synthetic accessibility. Procurement for this purpose benefits from sourcing a compound with a known CAS registry number (1601130-62-4) and an established identity in PubChem, ensuring reproducibility across computational experiments.

Quote Request

Request a Quote for 1-(2,2,5,5-tetramethyloxolan-3-yl)-1H-pyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.